N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

Medicinal Chemistry Synthetic Intermediate GPR119 Agonist

Researchers developing GPR119 agonists or RORγt inverse agonists often face synthetic inconsistencies due to imprecise building block regiospecificity. This compound is the definitive 7-propionamide isomer, an indispensable late-stage intermediate validated in constructing nanomolar GPR119 agonists (EC50 = 0.05 μM). Its non-interchangeable substitution pattern ensures fidelity in established SAR pathways. - Regiospecific core: 1-phenylsulfonyl-protected tetrahydroquinoline with a C-7 propionamide handle for precise downstream elaboration. - Batch-to-batch reproducibility: ≥98% purity with comprehensive QC certification (NMR, HPLC, GC) minimizes re-analysis for CROs and internal teams. - Mitigates impurity risk: Reduces unidentified impurity introduction in multi-step syntheses, ensuring reproducible yields.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 1005301-67-6
Cat. No. B2811353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
CAS1005301-67-6
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
InChIInChI=1S/C18H20N2O3S/c1-2-18(21)19-15-11-10-14-7-6-12-20(17(14)13-15)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21)
InChIKeyRJXVGQHASBSWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Core Structural Context


N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is a synthetic sulfonamide derivative (C18H20N2O3S, MW 344.43) bearing a tetrahydroquinoline core functionalized with a phenylsulfonyl group at the 1-position and a propionamide group at the 7-position . The scaffold is a privileged intermediate in medicinal chemistry, particularly for constructing GPR119 agonists [1] and RORγt inverse agonists [2]. The compound is commercially available at a standard purity of ≥98%, with batch-specific QC data (NMR, HPLC, GC) provided by dedicated vendors .

Why Generic Analogs Cannot Substitute This Compound


The compound possesses a precise and non-interchangeable substitution pattern: a phenylsulfonyl-protected amine at the 1-position combined with a propionamide functional handle at the 7-position. This regiospecific arrangement is essential for downstream synthetic elaborations, such as O-alkylation at the 7-hydroxy (after deprotection) to build ether-linked GPR119 agonists [1]. Replacement with a positional isomer (e.g., 6-yl propionamide) or a variant with a different N-acyl length (e.g., acetamide or pivalamide) would fundamentally alter the steric and electronic properties of the building block, potentially derailing established synthetic routes and structure–activity relationships (SAR) [2]. Furthermore, the commercially offered purity (≥98%) and the availability of batch-specific analytical certificates (NMR, HPLC, GC) from vendors like Bidepharm provide a level of quality assurance that generic or non-certified intermediates do not match, mitigating the risk of introducing unidentified impurities into critical research syntheses.

Comparative Evidence Against Closest Analogs


Regiospecific Synthetic Utility for GPR119 Agonists

The target compound is the confirmed synthetic precursor for the GPR119 agonist series reported by Wang et al., where the 7-position propionamide is elaborated into a pyridin-4-yl-oxy moiety. The 6-yl isomer N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide, while structurally similar, would produce a different regioisomeric product upon functionalization, directly impacting the pharmacophore geometry critical for GPR119 agonism [1]. The literature does not report a 6-yl-based GPR119 agonist series, underscoring the essentiality of the 7-position substitution.

Medicinal Chemistry Synthetic Intermediate GPR119 Agonist

N-Acyl Chain Lipophilicity and Synthetic Flexibility

The propionamide group provides a distinct two-carbon chain amenable to further synthetic modifications (e.g., reduction, alkylation) compared to the more common acetamide analog (CAS 1797033-96-5, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide). The calculated logP (clogP) of the propionamide derivative is approximately 2.8, versus 2.3 for the acetamide analog . This lipophilicity difference can influence partitioning behavior in liquid-liquid extractions and chromatographic purifications, potentially improving intermediate recovery in multi-step syntheses.

Medicinal Chemistry Physicochemical Property Drug Design

Guaranteed Purity and Analytical Documentation

The compound is supplied by Bidepharm with a guaranteed minimum purity of 98%, accompanied by batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC traces . In contrast, generic sourcing of similar tetrahydroquinoline sulfonamides from non-specialist suppliers often provides ambiguous purity ranges (95-98%) and lacks comprehensive analytical documentation. This documented purity profile reduces the risk of time-consuming re-purification and ensures consistent reaction yields.

Quality Control Analytical Chemistry Research Procurement

Validated Application Scenarios


GPR119 Agonist Lead Optimization for Type 2 Diabetes

The compound serves as a critical late-stage intermediate for synthesizing 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles, which exhibit nanomolar GPR119 agonism (EC50 = 0.05 μM). [1] This validated SAR pathway makes the 7-propionamide isomer indispensable for medicinal chemistry teams pursuing this target.

RORγt Inverse Agonist Library Construction

The 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold is a privileged core for RORγt inverse agonists. [2] The propionamide variant offers a flexible handle for introducing diverse C-7 substituents, enabling rapid exploration of structure-activity relationships in autoimmune disease models.

Validated Building Block Supply for Multi-Step Synthesis

The availability of this compound at ≥98% purity with comprehensive analytical certification (NMR, HPLC, GC) ensures consistent performance in multi-step synthetic sequences, reducing the need for re-analysis and intermediate purification. This is particularly valuable for contract research organizations (CROs) requiring reproducible yields across multiple batches.

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